

In-Depth Technical Guide to 2-Chlorobenzonitrile (CAS 614-54-0)

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Compound of Interest

Compound Name: 1-Phenyl-1-heptanol

Cat. No.: B1619153

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety data, and relevant biological activities of 2-Chlorobenzonitrile (CAS 614-54-0). The information is presented to support research, development, and safety management in laboratory and industrial settings.

Chemical and Physical Properties

2-Chlorobenzonitrile is a white to light yellow crystalline solid.^[1] It is an important intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.^{[1][2]}

Property	Value	Reference
Molecular Formula	C ₇ H ₄ CIN	[3]
Molecular Weight	137.57 g/mol	[3]
Appearance	White to light yellow crystalline solid	[1]
Melting Point	43-46 °C	[4]
Boiling Point	232 °C	[4]
Flash Point	108 °C (closed cup)	[5]
Solubility	Soluble in alcohol and ether; sparingly soluble in water (1 g/L)	[6]
Density	1.18 g/cm ³	[7]
Vapor Pressure	0.06 mbar @ 20 °C	[6]

Synthesis and Reactions

2-Chlorobenzonitrile is a versatile chemical intermediate. A primary industrial production method is the ammoxidation of 2-chlorotoluene.[1] It serves as a precursor for a variety of pharmaceutical and chemical entities.

Synthesis of 2-Cyano-4-nitroaniline

A key application of 2-chlorobenzonitrile is in the synthesis of 2-cyano-4-nitroaniline, an important dye intermediate.[2] This process typically involves nitration followed by ammonolysis.

Step 1: Nitration

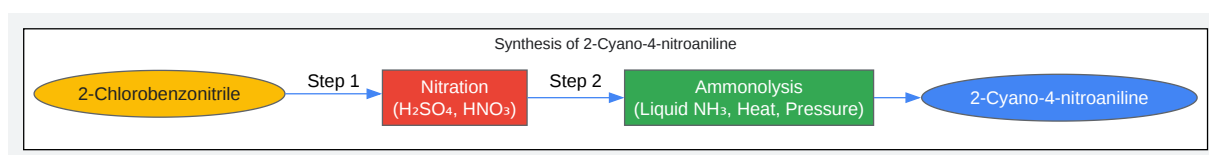
- In a suitable reaction vessel, dissolve 100g of 2-chlorobenzonitrile in 300g of sulfuric acid medium.
- Cool the mixture to 5-10 °C.

- Slowly add a nitrating mixture of nitric acid and sulfuric acid (e.g., a 0.75:1 mass ratio) while maintaining the temperature between 5-10 °C.
- After the addition is complete, allow the reaction to proceed to completion.
- The resulting nitrated compound is then diluted with water and filtered to isolate the nitrated material.

Step 2: Ammonolysis

- Dissolve the nitrated material in an appropriate solvent, such as 375g of chlorobenzene.
- Transfer the solution to a high-pressure reactor.
- Introduce liquid ammonia and heat the mixture to the reaction temperature (e.g., 130 °C) under pressure (e.g., 3.6 MPa).
- Monitor the reaction until completion, for instance, by liquid chromatography.
- After the reaction, recover the solvent by distillation.
- The resulting 2-cyano-4-nitroaniline is then isolated by filtration, washed to neutrality, and dried.

Below is a workflow diagram for the synthesis of 2-cyano-4-nitroaniline from 2-chlorobenzonitrile.



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Synthesis Workflow for 2-Cyano-4-nitroaniline

Safety and Toxicology

2-Chlorobenzonitrile is classified as harmful if swallowed or in contact with skin, and it causes serious eye irritation.[8]

Toxicological Data

Test	Species	Route	Value	Reference
LD ₅₀	Mouse	Oral	> 300 mg/kg	[9]
LD ₅₀	Rat (female)	Oral	396 mg/kg	[10]
LD ₅₀	Rabbit	Dermal	340 - 600 mg/kg	[10]
Skin Irritation	Rabbit	Dermal	No irritation (4h exposure)	[10]
Eye Irritation	Rabbit	Ocular	Moderate eye irritation (24h)	[10]

Experimental Protocols for Toxicological Assessment

The toxicological data for 2-chlorobenzonitrile are typically generated following standardized OECD guidelines.

- **Test Animals:** Healthy, young adult rats of a single sex (typically females as they are often slightly more sensitive) are used.
- **Housing and Fasting:** The animals are housed in individual cages under standard laboratory conditions (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle). Food is withheld for a specified period before dosing, but water is available ad libitum.
- **Dose Administration:** The test substance is administered in a single dose by gavage using a stomach tube. The substance may be dissolved in a suitable vehicle if necessary. Several dose groups are used with a sufficient number of animals per group.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.

- Pathology: All animals (those that die during the study and survivors at the end) undergo a gross necropsy.
- Data Analysis: The LD₅₀ is calculated using a standard statistical method.
- Test Animals: Healthy, young adult albino rabbits with intact skin are used.
- Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
- Application: A 0.5 g amount of the solid test substance is applied to a small area (about 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing. The patch is applied for a 4-hour exposure period.
- Observation: After the exposure period, the patch and any residual substance are removed. The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The observation period can be extended up to 14 days if the responses are persistent.
- Scoring: The degree of skin reaction is scored according to a standardized scale.
- Test Animals: Healthy, young adult albino rabbits are used.
- Application: A single dose of the test substance (e.g., 0.1 mL of a liquid or a specified weight of a solid) is instilled into the conjunctival sac of one eye of each animal. The eyelids are held together for about one second. The other eye remains untreated and serves as a control.
- Observation: The eyes are examined for ocular reactions (in the cornea, iris, and conjunctiva) at 1, 24, 48, and 72 hours after application. The observation period may be extended to assess the reversibility of any effects.
- Scoring: Ocular lesions are scored based on a standardized system.

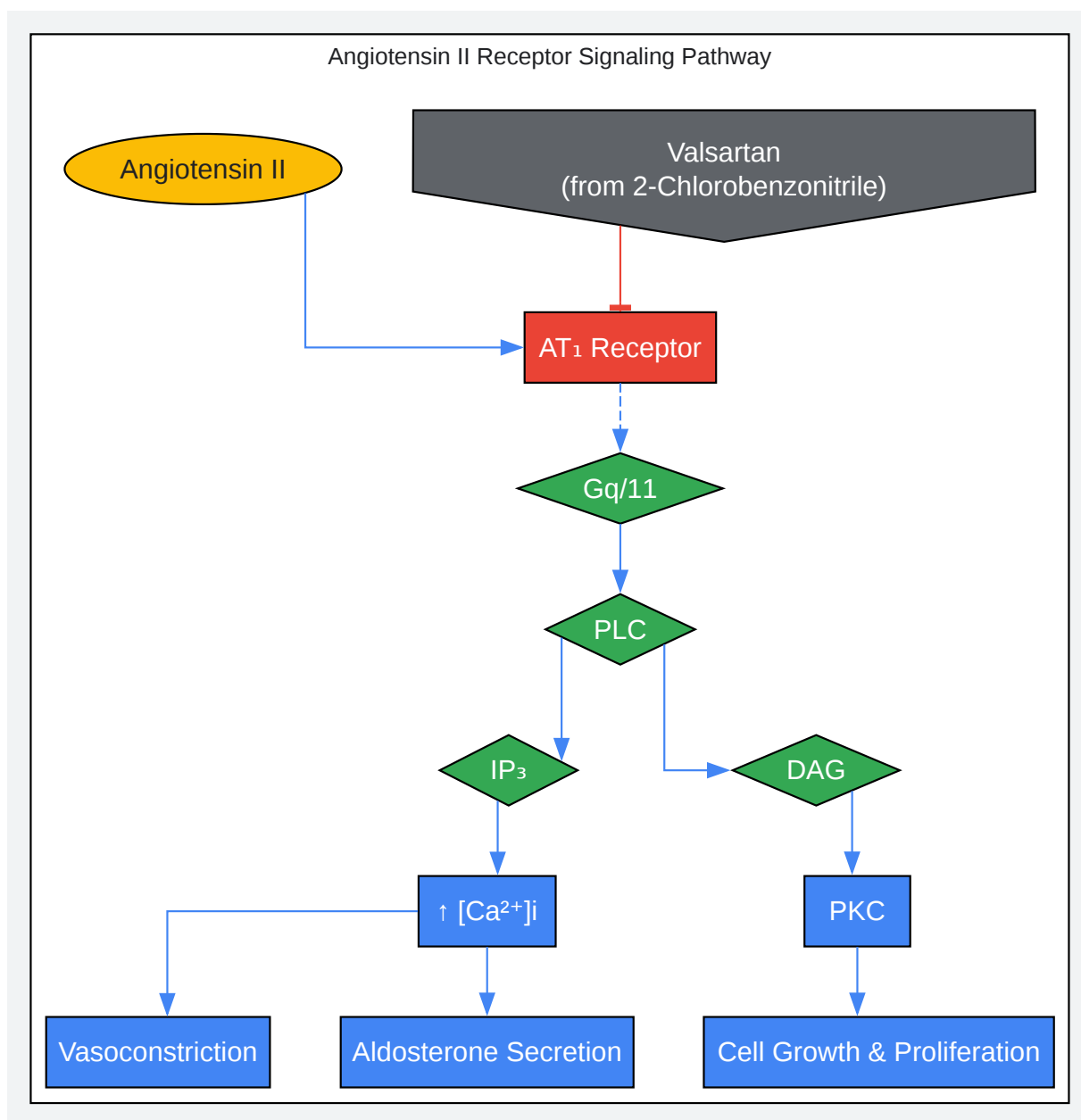
Relevance in Drug Development and Biological Pathways

2-Chlorobenzonitrile is a key starting material for several important pharmaceuticals. Understanding the biological pathways of these derivatives provides insight into the potential applications of novel compounds synthesized from this precursor.

Antihypertensive Drugs: Valsartan and the Angiotensin II Receptor Pathway

2-Chlorobenzonitrile is an essential building block in the synthesis of Valsartan, an angiotensin II receptor blocker (ARB) used to treat high blood pressure.^{[7][11]} Valsartan acts by selectively blocking the AT₁ receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.

The signaling cascade initiated by the binding of Angiotensin II to the AT₁ receptor is complex and involves multiple downstream effectors that contribute to its physiological and pathophysiological effects.



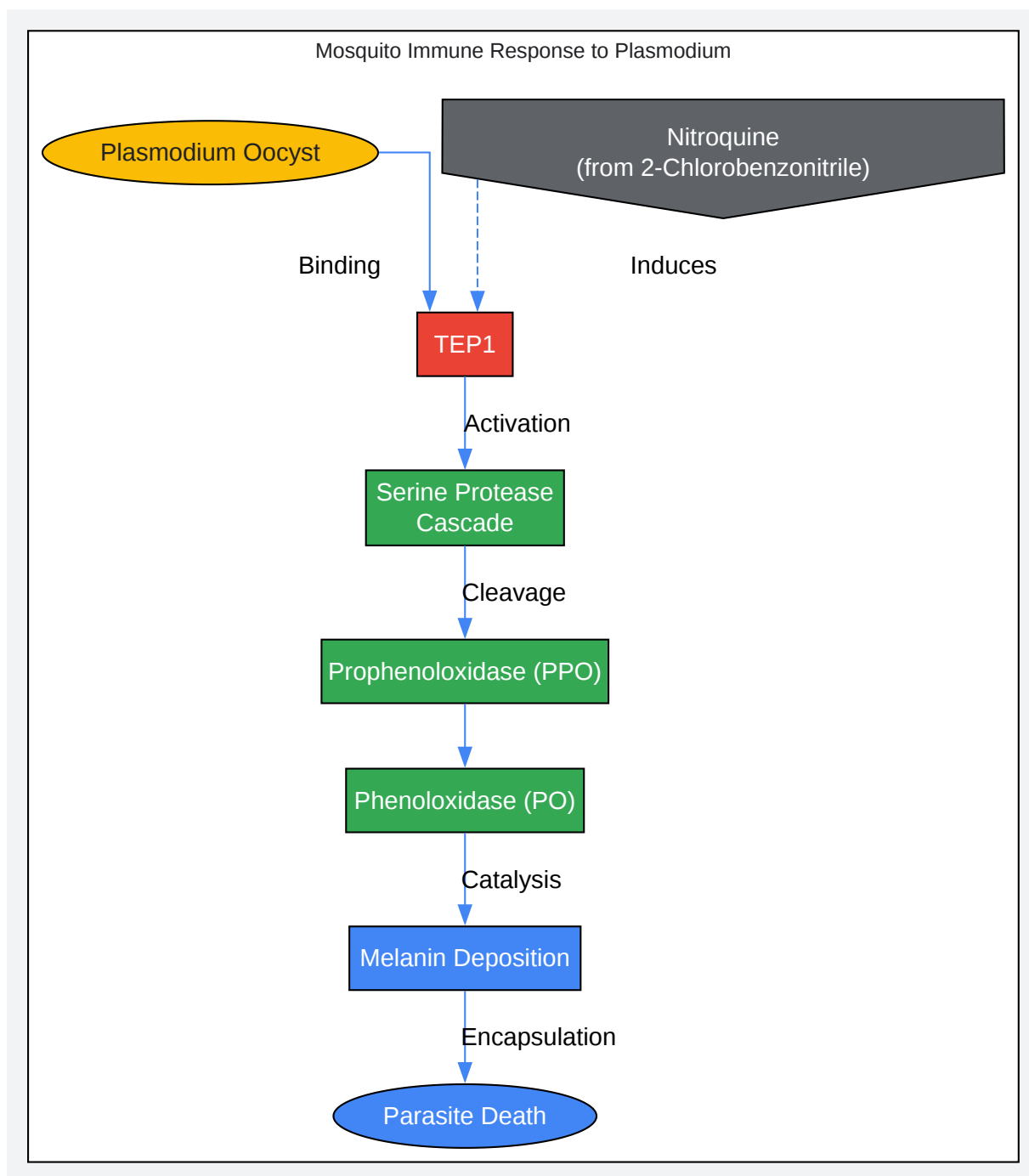
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Angiotensin II Receptor (AT₁) Signaling Pathway and Inhibition by Valsartan

Antimalarial Drugs: Nitroquine and the Mosquito Immune Response

2-Chlorobenzonitrile is a precursor for the antimalarial drug nitroquine.^[2] Interestingly, nitroquine not only acts on the Plasmodium parasite but also modulates the immune system of the mosquito vector, *Anopheles stephensi*.^{[5][12]} It has been shown to induce the melanization of Plasmodium oocysts, a key insect immune response. This involves the Thioester-containing protein 1 (TEP1) and the prophenoloxidase (PPO) activation cascade.^{[1][13]}

TEP1 acts as an opsonin, marking the parasite for destruction. This triggers a serine protease cascade that ultimately cleaves inactive PPO into its active form, phenoloxidase (PO). PO then catalyzes the production of melanin, which encapsulates and kills the parasite.



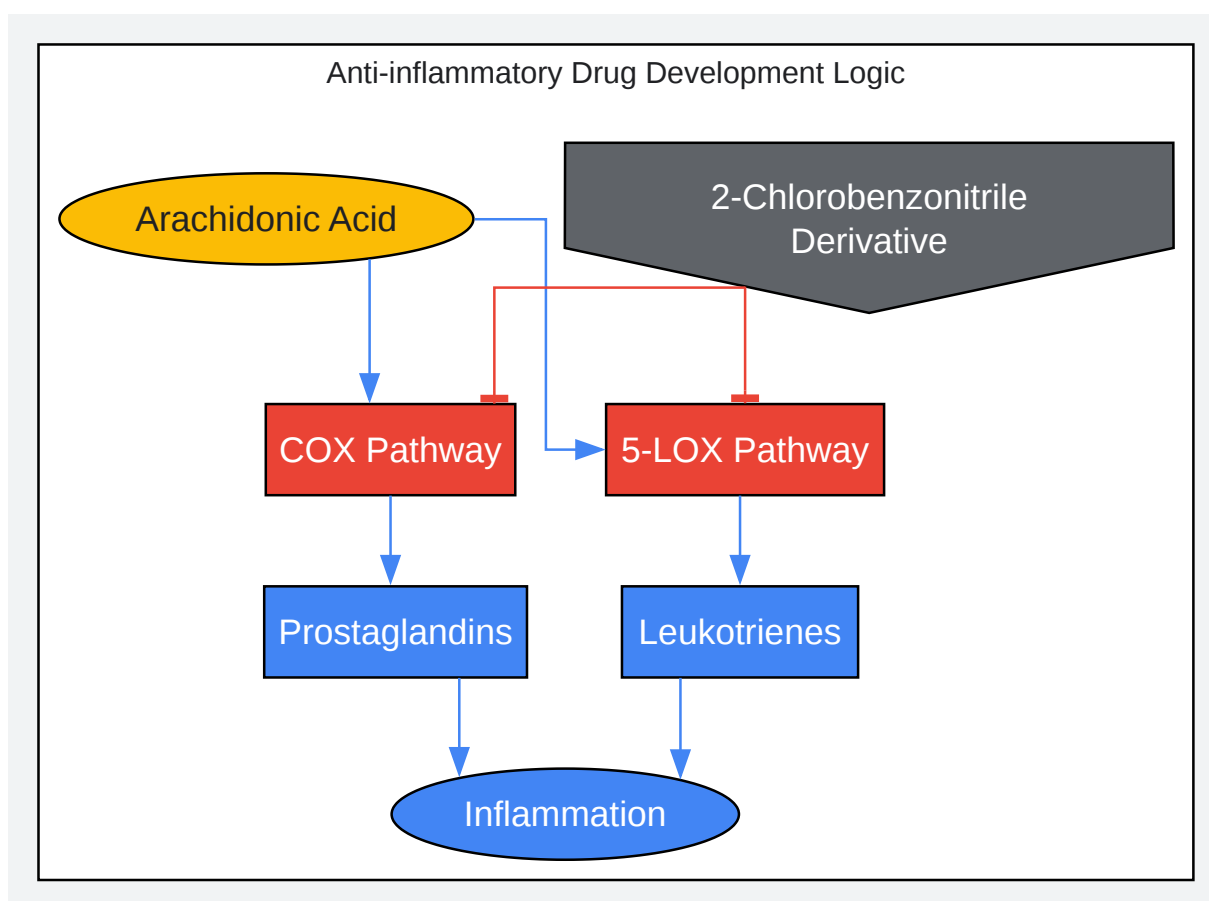
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TEP1/PPO Mediated Mosquito Immune Response Induced by Nitroquine

Anti-inflammatory Drug Development

Derivatives of 2-chlorobenzonitrile have shown potential as anti-inflammatory agents.[14] The development of non-steroidal anti-inflammatory drugs (NSAIDs) often targets the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, which are critical in the biosynthesis of prostaglandins and leukotrienes, respectively. These lipid mediators are key players in the inflammatory response.

The logical relationship for the development of these anti-inflammatory agents is to synthesize derivatives of 2-chlorobenzonitrile that can inhibit these enzymatic pathways, thereby reducing the production of pro-inflammatory mediators.



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Targeting Inflammatory Pathways with 2-Chlorobenzonitrile Derivatives

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